molecular formula C23H20N4O2S B2728706 4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2034591-83-6

4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2728706
CAS No.: 2034591-83-6
M. Wt: 416.5
InChI Key: NSTBCHIBUSRETL-UHFFFAOYSA-N
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Description

4-(phenoxymethyl)-1-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, including derivatives similar to the target compound, have been explored, revealing insights into their structural and physicochemical properties. These studies often involve advanced techniques like X-ray crystallography, FT-IR, and NMR spectroscopy to elucidate the molecular structure and bonding characteristics of the synthesized compounds (Abosadiya et al., 2018; Gluziński et al., 1991).

Antioxidant Properties

  • Research into the antioxidant properties of derivatives shows promising results. Studies have found that certain synthesized compounds exhibit effective antioxidant power, potentially making them suitable for applications in combating oxidative stress and related diseases (Çetinkaya et al., 2012; Balaydın et al., 2010).

Antibacterial Screening

  • Novel derivatives have also been synthesized and screened for their antibacterial activities. These studies contribute to the search for new antimicrobial agents that can address the challenge of antibiotic resistance (Landage et al., 2019).

Photolysis Studies

  • Investigations into the photolysis of azetidinone derivatives have provided insights into their reactivity under light, which could have implications for their application in photochemistry and the development of light-responsive materials (Sakamoto et al., 1988).

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-23(18-10-8-17(9-11-18)22-7-4-12-30-22)26-14-20(15-26)27-13-19(24-25-27)16-29-21-5-2-1-3-6-21/h1-13,20H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTBCHIBUSRETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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